(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine (1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17894501
InChI: InChI=1S/C9H9BrFN/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1
SMILES:
Molecular Formula: C9H9BrFN
Molecular Weight: 230.08 g/mol

(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine

CAS No.:

Cat. No.: VC17894501

Molecular Formula: C9H9BrFN

Molecular Weight: 230.08 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine -

Specification

Molecular Formula C9H9BrFN
Molecular Weight 230.08 g/mol
IUPAC Name (1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine
Standard InChI InChI=1S/C9H9BrFN/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1
Standard InChI Key XEDSGSRYSSNECI-IMTBSYHQSA-N
Isomeric SMILES C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)Br)F
Canonical SMILES C1C(C1N)C2=CC(=C(C=C2)Br)F

Introduction

Structural and Stereochemical Features

The compound’s IUPAC name, (1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine, explicitly defines its stereochemistry and substituent arrangement. The cyclopropane ring adopts a trans configuration, with the amine group at position 1 (R-configuration) and the 4-bromo-3-fluorophenyl group at position 2 (S-configuration). This stereochemical specificity is critical for its interactions in chiral environments, such as enzyme binding sites.

Molecular Descriptors

Key molecular identifiers include:

PropertyValue
Molecular FormulaC9H9BrFN\text{C}_9\text{H}_9\text{Br}\text{FN}
Molecular Weight230.08 g/mol
InChIInChI=1S/C9H9BrFN/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1
Canonical SMILESC1C(C1N)C2=CC(=C(C=C2)Br)F
PubChem CID91647569

The bromine and fluorine substituents at positions 4 and 3 of the phenyl ring introduce electronic effects that influence aromatic electrophilic substitution patterns . The cyclopropane ring’s inherent strain (~27 kcal/mol) contributes to its reactivity, particularly in ring-opening reactions or [2+1] cycloadditions.

Physicochemical Properties

While experimental data for (1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine remain limited, properties can be inferred from related compounds. For example, the hydrochloride salt of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine (C9_9H11_{11}ClFN) has a molecular weight of 187.64 g/mol, a boiling point of 216.5°C, and a density of 1.2 g/cm³ . These values highlight how halogen substitution impacts physical characteristics: bromine’s larger atomic radius and polarizability likely increase molecular weight and melting point compared to fluorine analogs.

Stability and Solubility

The amine group’s basicity (predicted pKa ~9–10) suggests moderate water solubility in protonated forms, while the hydrophobic phenyl and cyclopropane moieties enhance lipid solubility. Such amphiphilicity may facilitate membrane permeability in biological systems .

Synthetic Routes

Synthesis of (1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine likely involves multi-step strategies to achieve stereocontrol:

  • Cyclopropanation: A [2+1] cycloaddition between a dihalogenated precursor (e.g., 4-bromo-3-fluorostyrene) and a diazo compound could form the cyclopropane core.

  • Amination: Introduction of the amine group via nucleophilic substitution or reductive amination, ensuring retention of stereochemistry.

  • Purification: Chiral resolution techniques (e.g., HPLC with chiral stationary phases) isolate the (1R,2S) enantiomer.

Comparative analysis with (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine synthesis reveals that bromination steps require careful optimization to avoid ring strain-induced side reactions .

Research Applications

Pharmaceutical Development

Halogenated cyclopropanamines are explored as bioisosteres for aromatic rings in drug design. The bromine atom’s electron-withdrawing effect and fluorine’s metabolic stability may enhance binding affinity to targets such as G protein-coupled receptors (GPCRs) or kinases . While direct studies on (1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine are scarce, analogs like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine show antitumor activity in preclinical models.

Material Science

The cyclopropane ring’s rigidity makes it a candidate for designing high-strength polymers. Functionalization via the amine group could enable crosslinking in epoxy resins or polyurethanes .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amineC9_9H10_{10}FN151.18Lower lipophilicity, simpler synthesis
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamineC9_9H9_9F2_2N169.17Enhanced metabolic stability
(1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amineC9_9H10_{10}ClN167.64Comparable reactivity to bromo analog

The bromine substituent in (1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine offers distinct advantages in Suzuki-Miyaura cross-coupling reactions, enabling diversification of the phenyl ring.

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